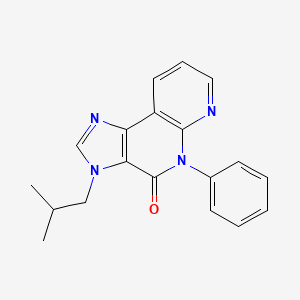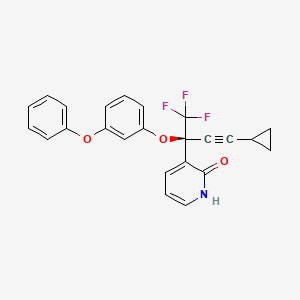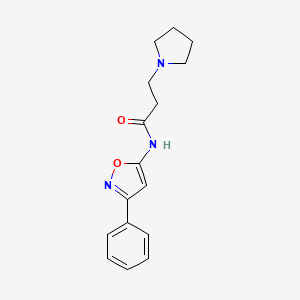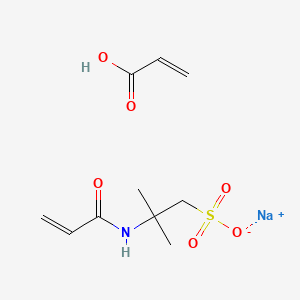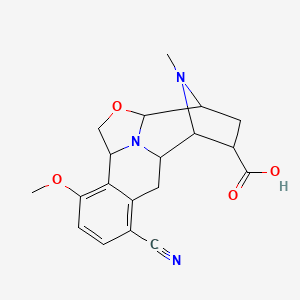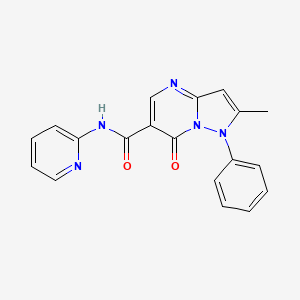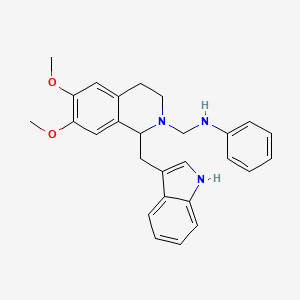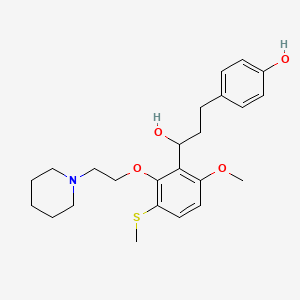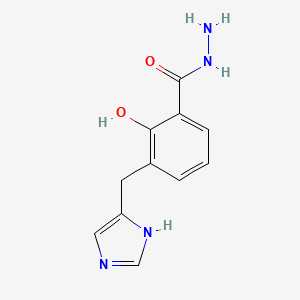
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate is a complex organic compound with the molecular formula C26H42N2O8 It is characterized by the presence of an oxalic acid moiety and a carbamate group, which are linked through a propoxy and pyrrolidinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate typically involves the reaction of oxalic acid with (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or butoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate
- Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate
Uniqueness
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
143503-27-9 |
|---|---|
Molekularformel |
C23H36N2O8 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O4.C2H2O4/c1-3-5-15-26-20-11-7-6-10-19(20)22-21(24)27-18(17-25-14-4-2)16-23-12-8-9-13-23;3-1(4)2(5)6/h6-7,10-11,18H,3-5,8-9,12-17H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
InChI-Schlüssel |
AKWSBOXLYWIEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


